Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride
Description
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride (systematic IUPAC name) is a substituted acetophenone derivative featuring a 4-fluorophenyl group at the 1-position and an isopropylamino group at the 2-position, with a hydrochloride counterion. While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of structurally related ethanones .
Properties
CAS No. |
82101-06-2 |
|---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9;/h3-6,8,13H,7H2,1-2H3;1H |
InChI Key |
YBZFXWWMNLPWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride typically involves the reaction of 4-fluoroacetophenone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenyl group enhances its binding affinity to certain targets, while the isopropylamino group modulates its activity. These interactions can result in the inhibition or activation of specific pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs differ in aromatic substituents (fluoro, hydroxyl, chloro) or amine groups (isopropyl vs. benzyl or adamantyl).
*Calculated based on analogous compounds.
Physicochemical Properties
- Melting Points : The dihydroxy analog (16899-81-3) exhibits a reported melting point of 173°C, though discrepancies (e.g., 96°C in one study) highlight variability in crystallization conditions . The 4-hydroxyphenyl derivative (69716-74-1) lacks explicit melting point data but is expected to have lower thermal stability than fluorinated analogs due to hydrogen bonding .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The fluorine substituent in the target compound likely enhances lipophilicity compared to hydroxylated analogs, impacting membrane permeability .
- pKa: The pKb of the dihydroxy analog is documented, suggesting a basic amino group (pKb ~9–10), which is protonated under physiological conditions .
Pharmacological and Toxicological Data
- Toxicity: The dihydroxy analog (16899-81-3) shows moderate toxicity in murine models (ipr-mus LD₅₀: 470 mg/kg) . No direct toxicity data are available for the target compound.
Discussion of Substituent Effects
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and low polar surface area may improve blood-brain barrier penetration compared to hydroxyl groups, which confer higher polarity and hydrogen-bonding capacity .
- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity could alter receptor binding kinetics but increase metabolic susceptibility to dehalogenation .
- Amine Modifications : Bulky substituents like adamantyl or benzyl groups (e.g., 24085-08-3) may enhance receptor selectivity but reduce solubility .
Biological Activity
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.73 g/mol. The compound features a fluorinated phenyl group and an isopropylamino moiety, which are critical for its biological activity. The presence of the fluorine atom is believed to enhance both the stability and efficacy of the compound in therapeutic applications.
Pharmacological Effects
Preliminary studies indicate that ethanone may possess analgesic and anti-inflammatory properties. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, which could have implications for mood regulation and pain management.
Binding Affinities
Research has focused on ethanone's binding affinities with various receptors and enzymes. These interaction studies are crucial for elucidating its mechanism of action. Initial findings suggest that it may interact with key neurotransmitter systems, enhancing its potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand ethanone's unique properties, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethanone, 1-(4-fluorophenyl)ethanamine | C11H14FNO | Lacks the isopropyl group; primarily studied for neuroactivity. |
| Ethanone, 1-(4-chlorophenyl)-2-((1-methylethyl)amino) | C13H16ClNO | Chlorine substitution instead of fluorine; affects biological activity. |
| Ethanone, 2-amino-1-(4-fluorophenyl) | C9H10FNO | Simpler structure; primarily used in basic research applications. |
The fluorine substitution in ethanone distinguishes it from other compounds by potentially enhancing its biological activity and stability.
Case Studies and Research Findings
Several studies have investigated the biological activity of ethanone:
- Analgesic Activity : A study demonstrated that ethanone exhibited significant analgesic effects in animal models, suggesting its potential as a pain management agent.
- Anti-inflammatory Effects : In vitro assays indicated that ethanone could reduce inflammation markers in cultured cells, supporting its use in inflammatory conditions.
- Neurotransmitter Interaction : Research highlighted that ethanone may modulate serotonin and dopamine levels, which are critical for mood regulation .
Synthesis Methods
Ethanone can be synthesized through various methods that allow for the production of the compound in differing yields and purities. Common synthetic routes include:
- Condensation Reactions : Involving the reaction of appropriate precursors under controlled conditions.
- Functional Group Modifications : To enhance specific properties or create derivatives for targeted applications.
These methods are essential for tailoring the compound's characteristics for specific research or therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
